1-(4-(Difluoromethyl)phenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Difluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2. This compound is characterized by the presence of a naphthalene ring substituted with a phenyl group that contains a difluoromethyl group at the para position.
Vorbereitungsmethoden
The synthesis of 1-(4-(Difluoromethyl)phenyl)naphthalene typically involves the introduction of the difluoromethyl group into the aromatic system. One common method is the use of difluoromethylation reagents in a reaction with a suitable aromatic precursor. For instance, the reaction of 4-bromophenylnaphthalene with a difluoromethylating agent under palladium-catalyzed conditions can yield the desired product . Industrial production methods often involve large-scale difluoromethylation processes that utilize specialized reagents and catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(4-(Difluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction
Wissenschaftliche Forschungsanwendungen
1-(4-(Difluoromethyl)phenyl)naphthalene has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems, especially in the context of fluorine-containing drugs.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism by which 1-(4-(Difluoromethyl)phenyl)naphthalene exerts its effects is largely dependent on its interaction with molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes, which can lead to desired therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
1-(4-(Difluoromethyl)phenyl)naphthalene can be compared with other difluoromethylated aromatic compounds, such as:
1-(4-(Trifluoromethyl)phenyl)naphthalene: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical reactivity and biological activity.
1-(4-(Fluoromethyl)phenyl)naphthalene: The presence of a single fluorine atom in the fluoromethyl group can result in distinct properties compared to the difluoromethyl analogue.
1-(4-(Methyl)phenyl)naphthalene: The absence of fluorine atoms in the methyl group can significantly alter the compound’s behavior in chemical reactions and biological systems
Eigenschaften
Molekularformel |
C17H12F2 |
---|---|
Molekulargewicht |
254.27 g/mol |
IUPAC-Name |
1-[4-(difluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H |
InChI-Schlüssel |
HUEDVIYCRBEYFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.